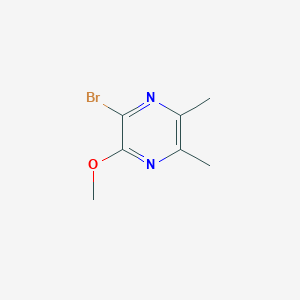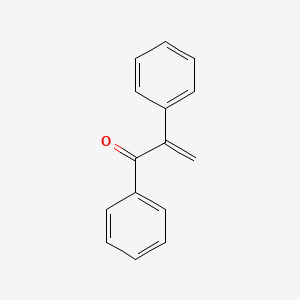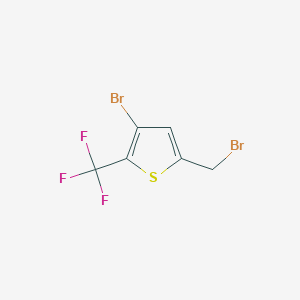![molecular formula C20H27BClNO3 B12957283 (R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)
(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a complex organic compound It features a benzofuran moiety, a boron-containing dioxaborolane ring, and an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Dioxaborolane Ring: This step involves the reaction of a suitable boronic acid with a diol, often under dehydrating conditions to form the boronate ester.
Coupling of the Benzofuran and Dioxaborolane Units: This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Ethanamine Group: This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.
Reduction: The ethanamine group can be reduced to the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: The corresponding amine.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride can be used as a building block for more complex molecules
Biology
This compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays due to its structural complexity and potential binding properties.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in the design of boron-containing drugs, which are of interest for their unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine
- (S)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride
Uniqueness
The presence of the boron-containing dioxaborolane ring distinguishes this compound from many other benzofuran derivatives. This unique feature imparts specific chemical reactivity and potential biological activity that is not found in similar compounds lacking the boron moiety.
Propriétés
Formule moléculaire |
C20H27BClNO3 |
|---|---|
Poids moléculaire |
375.7 g/mol |
Nom IUPAC |
(1R)-2-(1-benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H26BNO3.ClH/c1-19(2)13-9-16(19)20(3)17(10-13)24-21(25-20)18(22)8-12-11-23-15-7-5-4-6-14(12)15;/h4-7,11,13,16-18H,8-10,22H2,1-3H3;1H/t13-,16-,17+,18-,20-;/m0./s1 |
Clé InChI |
NJPPTYQSYVGFLV-CWSISIFTSA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=COC5=CC=CC=C54)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=CC=CC=C54)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12957201.png)
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12957208.png)
![2,4-Dihydro-1H-benzo[d][1,3]oxazine](/img/structure/B12957213.png)

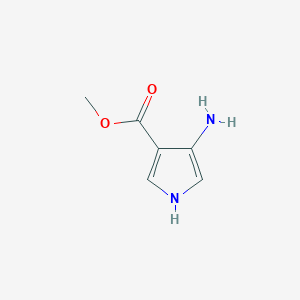

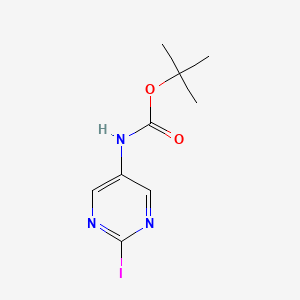
![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)

